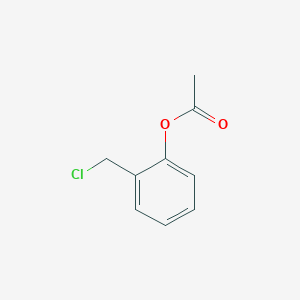

4-溴-2-(2-甲氧基乙氧基)甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps to introduce bromine atoms into specific positions on the aromatic ring while maintaining or modifying other functional groups. A related synthesis process involves the electrochemical bromination of 4-methoxy toluene, yielding brominated products through a two-phase electrolysis method. This method achieves high yields and demonstrates the potential for selective bromination techniques in synthetic chemistry (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. While specific studies on "4-Bromo-2-(2-methoxyethoxy)toluene" may not be available, related research on brominated aromatic compounds offers insights into how bromine substituents affect molecular geometry and electronic structure. For instance, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate was elucidated, showcasing the impact of bromine on molecular conformation and interactions (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

Brominated aromatic compounds participate in various chemical reactions, including further bromination, coupling reactions, and substitutions. These reactions are significantly influenced by the presence of bromine, which can activate the aromatic ring towards nucleophilic substitution or facilitate electrophilic substitution reactions. The synthesis and reactivity of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene highlight the intricacies of brominated compound synthesis and the role of bromine in chemical transformations (Chen Bing-he, 2008).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and density, are crucial for understanding its behavior in different environments and applications. Bromine substitution affects these properties by increasing molecular weight and altering intermolecular forces. Research on the physical properties of similar brominated aromatic compounds, such as their dipole moments and solubility characteristics, provides valuable information for predicting the behavior of "4-Bromo-2-(2-methoxyethoxy)toluene" (Sato, Yamaguchi, & Shima, 1991).

科学研究应用

电泰尔溴化和衍生

电化学溴化方法,如Kulangiappar等人(2014年)展示的方法,利用两相电解来对芳香化合物进行溴化,产生高选择性和产率的溴化产物(Kulangiappar et al., 2014)。这种方法与4-溴-2-(2-甲氧基乙氧基)甲苯的相关性在于其潜在应用于通过选择性溴化合成衍生苯乙烯,为修改或创造类似化合物提供了途径。

锂化和官能化

Wilkinson等人(2008年)讨论了对邻甲酚衍生物的锂化,通过锂化物种与亲电试剂的反应提供了取代色苷的途径(Wilkinson et al., 2008)。这项研究突出了一种合成策略,可能适用于4-溴-2-(2-甲氧基乙氧基)甲苯,用于引入各种官能团,扩展其在合成化学中的实用性。

生物催化和酶修饰

Tao等人(2004年)对改变甲苯4-单加氧酶合成甲氧基邻苯二酚和其他衍生物的研究展示了生物催化在修改芳香化合物中的潜力(Tao et al., 2004)。这种方法可以提供一种生物技术途径,有选择地修改4-溴-2-(2-甲氧基乙氧基)甲苯,从而生产具有潜在应用于制药和材料科学的新化合物。

材料科学和聚合物化学

Durmaz等人(2006年)关于通过Diels-Alder反应合成嵌段共聚物的研究展示了功能化芳香化合物在创造先进材料中的应用(Durmaz et al., 2006)。4-溴-2-(2-甲氧基乙氧基)甲苯中的化学官能团可能使其成为设计和合成具有定制性能的新型聚合物的宝贵前体。

安全和危害

属性

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJZKUKXMXJJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627005 |

Source

|

| Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-methoxyethoxy)toluene | |

CAS RN |

1291487-18-7 |

Source

|

| Record name | 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)